1,12-Bis(1-pyrenyl)dodecane
Description
Significance of Pyrene (B120774) as a Fluorescent Chromophore in Advanced Molecular Systems
Pyrene is a polycyclic aromatic hydrocarbon that is widely employed as a fluorescent chromophore in the construction of advanced molecular systems. wikipedia.orgrsc.org Its prominence stems from a unique combination of photophysical properties. Pyrene exhibits a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted light, and possesses a long fluorescence lifetime, which allows for the study of dynamic processes. rsc.org
One of the most remarkable features of pyrene is its ability to form an "excimer," an excited-state dimer that arises from the association of an excited-state pyrene molecule with a ground-state counterpart. wikipedia.org This excimer formation is highly dependent on the proximity and orientation of the two pyrene units. The fluorescence emission of the pyrene monomer is characterized by a structured spectrum in the ultraviolet-to-violet region (typically around 370-400 nm), while the excimer emits a broad, structureless band at a longer wavelength, in the blue region (around 450-500 nm). wikipedia.orgbits-pilani.ac.in This distinct spectral shift between the monomer and excimer emission makes pyrene an exceptional probe for studying intermolecular and intramolecular interactions, as the ratio of excimer to monomer fluorescence intensity (Ie/Im) is a sensitive measure of the distance between pyrene units. acs.org
Furthermore, the vibrational fine structure of pyrene's monomer fluorescence is sensitive to the polarity of its microenvironment. rsc.org This solvatochromic behavior allows pyrene to be used as a reporter on the local environment within complex systems like polymers, proteins, and membranes. The combination of its high quantum yield, long lifetime, excimer-forming capability, and environmental sensitivity makes pyrene a powerful tool in diverse areas of research. rsc.orgrsc.org
Rationale for Dodecane (B42187) Alkane Linker Utilization in Bis-Pyrene Conjugates
In bis-pyrene conjugates, the linker connecting the two pyrene moieties plays a critical role in dictating the efficiency of intramolecular excimer formation. The choice of an alkane chain as a linker is common due to its flexibility and well-understood conformational behavior. The length of this alkane chain is a key parameter that governs the ability of the two terminal pyrene groups to approach each other and adopt the face-to-face orientation required for excimer formation.
Studies on series of 1,n-di(1-pyrenyl)alkanes have shown a pronounced dependence of the excimer-to-monomer fluorescence quantum yield ratio on the number of methylene (B1212753) units (n) in the chain. acs.orgmpg.de For shorter chain lengths, the conformational restrictions can either favor or hinder excimer formation. As the chain length increases, the entropic penalty for the two ends of the chain to meet in solution also increases, generally leading to a decrease in the rate of intramolecular excimer formation. acs.org
A dodecane linker (n=12) represents a relatively long and flexible chain. In the context of 1,n-di(1-pyrenyl)alkanes, for n > 12, the significant influence of the chain on excimer formation is observed to diminish. mpg.de The use of a dodecane linker, therefore, places the system in a regime where the two pyrene units have considerable conformational freedom, allowing for the study of intramolecular association in a less constrained environment compared to shorter linkers. This long, flexible spacer can be particularly useful for probing larger-scale conformational changes or for designing systems where the pyrene units are intended to interact with other molecules or surfaces in a supramolecular assembly.
Overview of 1,12-Bis(1-pyrenyl)dodecane as a Model Compound in Photophysical and Supramolecular Research
This compound serves as an important model compound for investigating fundamental aspects of photophysics and supramolecular chemistry. By tethering two pyrene units with a dodecamethylene chain, this molecule provides a well-defined system for studying intramolecular interactions, particularly the dynamics of excimer formation.
Research on analogous series of bis-pyrene compounds, such as the 1,n-bis(1-pyrenylcarboxy)alkanes, provides valuable insights into the behavior of such systems. In these studies, the ratio of excimer to monomer fluorescence quantum yield (Φ'/Φ) is a key parameter that reflects the efficiency of intramolecular association. For the 1,n-bis(1-pyrenylcarboxy)alkanes series, this ratio has been systematically studied as a function of the alkane chain length. acs.orgmpg.de
The data from these related systems allow for a detailed understanding of how the long, flexible dodecane linker modulates the photophysical properties of the terminal pyrene groups. This makes this compound and its analogues excellent tools for probing the thermodynamics and kinetics of chain folding and end-to-end cyclization processes in solution. Furthermore, the pyrene moieties can participate in intermolecular interactions, leading to the formation of supramolecular assemblies. The balance between intramolecular excimer formation and intermolecular aggregation can be finely tuned by factors such as concentration and solvent, making this compound a valuable model for studying self-assembly processes.
Research Findings on a Model Bis-Pyrene System
Detailed studies on the 1,n-bis(1-pyrenylcarboxy)alkanes series, which serves as a close model for this compound, have provided quantitative data on the kinetics of intramolecular excimer formation. The following table summarizes key parameters for the dodecane-linked derivative (n=12) in this series.
| Parameter | Value | Description |
| Φ'/Φ | 2.24 | Excimer-to-monomer fluorescence quantum yield ratio. mpg.de |
| ka (x 10-7 s-1) | 3.5 | Rate constant of excimer formation from decay times. mpg.de |
| τM (ns) | 15.9 | Monomer fluorescence decay time. mpg.de |
| τ'M (ns) | 15.3 | Corrected monomer fluorescence decay time. mpg.de |
| Ea (kJ/mol) | 1.2 | Activation energy of excimer formation. mpg.de |
| Aa (x 10-8 s-1) | 5.09 | Pre-exponential factor in the Arrhenius expression for ka. mpg.de |
These data illustrate the quantitative insights that can be gained from studying such model compounds, providing a foundation for understanding the more complex behaviors of pyrene-containing polymers and supramolecular structures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61549-33-5 |
|---|---|
Molecular Formula |
C44H42 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
1-(12-pyren-1-yldodecyl)pyrene |
InChI |
InChI=1S/C44H42/c1(3-5-7-9-13-31-19-21-37-25-23-33-15-11-17-35-27-29-39(31)43(37)41(33)35)2-4-6-8-10-14-32-20-22-38-26-24-34-16-12-18-36-28-30-40(32)44(38)42(34)36/h11-12,15-30H,1-10,13-14H2 |
InChI Key |
BNHLULSUZJRZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Synthesis of Dodecane-Bridged Bis-Pyrene Systems
The fundamental approach to constructing these systems involves the formation of two new carbon-carbon bonds, each connecting a pyrene (B120774) ring at the C1 position to the terminal carbons of a twelve-carbon aliphatic chain. The choice of strategy is often dictated by the availability of starting materials, desired yield, and scalability.
The synthesis of 1,12-Bis(1-pyrenyl)dodecane fundamentally relies on two key components: a reactive pyrene derivative and a bifunctional C12 alkyl chain.
Pyrene-based Precursors: The pyrene nucleus can be made reactive towards alkylation through several functionalization strategies. Electrophilic aromatic substitution on pyrene preferentially occurs at the highly reactive 1, 3, 6, and 8 positions. mdpi.com This inherent reactivity allows for the direct functionalization to create precursors for coupling. Common pyrene-based starting materials include:
1-Bromopyrene (B33193): A versatile precursor for organometallic reactions, such as Grignard or organolithium reagent formation, and for palladium-catalyzed cross-coupling reactions. mdpi.com
Pyrene-1-carbaldehyde: Can be synthesized from pyrene via formylation and serves as a key intermediate for reactions like Wittig or McMurry coupling. worktribe.comgnest.org
1-Pyrenebutanoic acid succinimidyl ester: Used for creating linkages by reacting with amino-functionalized spacers, demonstrating a strategy of building the molecule by first attaching a functionalized chain to the pyrene core. nii.ac.jpoup.com
Dodecane-based Precursors: The linker component must be functionalized at both ends to react with two pyrene units. Common choices include:
1,12-Dibromododecane (B1294643): A standard choice for coupling reactions with nucleophilic pyrene species.
Dodecanedioyl dichloride: The acid chloride derivative of the C12 diacid, suitable for Friedel-Crafts acylation reactions with pyrene.
1,12-Dodecanediol: Can be converted to other functional groups like tosylates or halides to enhance reactivity.
Table 1: Key Precursor Compounds and Reagents
| Precursor Type | Compound Name | Role in Synthesis |
|---|---|---|
| Pyrene Moiety | 1-Bromopyrene | Substrate for cross-coupling or formation of organometallic reagents. |
| Pyrene-1-carbaldehyde | Electrophile for Wittig-type reactions or reductive amination. gnest.org | |
| Pyrenyllithium | Nucleophile for reaction with dihaloalkanes. | |
| Dodecane (B42187) Linker | 1,12-Dibromododecane | Electrophilic partner for reaction with nucleophilic pyrene species. |
| Dodecanedioyl dichloride | Acylating agent for Friedel-Crafts reactions. | |
| 1,12-Dodecanediol | Can be activated (e.g., to ditosylate) to serve as an electrophile. |
Several established synthetic routes can be adapted to achieve the covalent attachment of two pyrene units to a dodecane bridge.
Friedel-Crafts Acylation followed by Reduction: A two-step process where pyrene undergoes a double Friedel-Crafts acylation with dodecanedioyl dichloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This forms a bis(pyrenoyl)dodecane intermediate. The ketone carbonyl groups are then subsequently reduced to methylene (B1212753) (-CH₂-) groups using methods like the Wolff-Kishner or Clemmensen reduction, yielding the final C12 alkyl bridge.
Coupling via Organometallic Intermediates: This pathway involves the reaction of a nucleophilic pyrene species with an electrophilic dodecane linker. For instance, 1-lithiopyrene (formed by treating 1-bromopyrene with an organolithium reagent like n-butyllithium) can react with 1,12-dibromododecane in a Wurtz-Fittig type coupling reaction. Stoichiometric control is crucial to favor the desired disubstituted product over monosubstituted intermediates or polymeric side products.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools like the Suzuki and Stille coupling reactions. acs.orgresearchgate.net For a Suzuki coupling, one could react 1-pyreneboronic acid with 1,12-dibromododecane in the presence of a palladium catalyst and a base. This approach often provides higher yields and functional group tolerance compared to classical methods.
Table 2: Comparison of Synthetic Pathways
| Reaction Pathway | Pyrene Precursor | Dodecane Precursor | Key Reagents/Catalysts | Advantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation/Reduction | Pyrene | Dodecanedioyl dichloride | AlCl₃, then N₂H₄/KOH | Uses readily available starting materials. |
| Organometallic Coupling | 1-Bromopyrene | 1,12-Dibromododecane | n-BuLi or Mg | Direct C-C bond formation. |
| Suzuki Cross-Coupling | 1-Pyreneboronic acid | 1,12-Dibromododecane | Pd(PPh₃)₄, K₂CO₃ | High yield, good functional group tolerance. acs.org |
Advanced Synthetic Approaches for Analogous Pyrene-Dodecane Conjugates
The synthesis of related structures, where pyrene is linked to alkyl chains, benefits from advanced methods that address key challenges in selectivity and process scale-up.
The pyrene molecule presents multiple reactive sites, making regioselectivity a critical consideration. mdpi.com
Positional Selectivity: Electrophilic substitution reactions on an unsubstituted pyrene ring preferentially yield 1-substituted products. rsc.org This inherent selectivity is advantageous for synthesizing this compound. However, achieving substitution at other positions, such as the less reactive 2,7- (nodal plane) or 4,5,9,10- (K-region) positions, is a significant challenge. mdpi.comworktribe.com
Controlling Substitution: To access less common substitution patterns, chemists employ strategies like using bulky substituents (e.g., tert-butyl) which can direct incoming groups to less sterically hindered positions like C2 and C7 due to steric hindrance. rsc.orgacs.org For example, Ir-catalyzed C-H borylation has been shown to selectively functionalize pyrene at the 2,7-positions, which can then be used in subsequent cross-coupling reactions to build different bridged systems. acs.orgresearchgate.net The use of protecting groups and specialized catalysts allows for the synthesis of a wide array of pyrene isomers that are not accessible through classical electrophilic substitution. worktribe.com
Transitioning from laboratory-scale synthesis to larger-scale production of pyrene-alkyl conjugates like this compound presents several obstacles.
Solubility Issues: Polycyclic aromatic hydrocarbons and their derivatives are often characterized by low solubility in common organic solvents. rsc.org As the synthesis progresses, intermediates and the final product may become increasingly insoluble, complicating reaction monitoring, purification, and handling. Purification often requires column chromatography, which is not ideal for large scales, or less common methods like high-temperature sublimation. rsc.orgacs.org
Reaction Conditions and Reagents: Many synthetic routes require stringent reaction conditions, such as inert atmospheres and anhydrous solvents, particularly for organometallic pathways. researchgate.net The cost and air-sensitivity of specialized catalysts (e.g., palladium or iridium complexes) and reagents can also be prohibitive for large-scale work. acs.orgnih.gov
Side Reactions and Purity: The presence of two reactive centers on the dodecane linker can lead to the formation of monosubstituted byproducts or polymerization, reducing the yield of the desired bis-pyrene product. Achieving high purity often necessitates multiple, and sometimes difficult, chromatographic separation steps.
Advanced Photophysical Investigations of 1,12 Bis 1 Pyrenyl Dodecane
Electronic Excitation and Relaxation Dynamics
Upon absorption of a photon, one of the pyrene (B120774) chromophores in 1,12-Bis(1-pyrenyl)dodecane is promoted to an excited singlet state. From this initial state, a cascade of dynamic processes ensues, dictated by the molecule's conformational flexibility and its interaction with the surrounding environment. The relaxation dynamics are primarily governed by the competition between the fluorescence of the locally excited pyrene monomer and the conformational changes required to form an intramolecular excimer.
Time-Resolved Fluorescence Spectroscopy for Intramolecular Excimer Formation Kinetics
Time-resolved fluorescence spectroscopy is a powerful technique to monitor the dynamic processes occurring after photoexcitation. By measuring the fluorescence decay profiles at wavelengths corresponding to the pyrene monomer and the excimer, the kinetics of intramolecular excimer formation can be elucidated.
In systems like this compound, the process begins with the excitation of a pyrene unit to its monomer excited state. researchgate.net This is followed by a conformational rearrangement of the dodecane (B42187) chain, allowing the two pyrene rings to come into close proximity and form an excited-state dimer, or excimer. researchgate.net The rate of this process is highly dependent on the flexibility of the linking chain and the viscosity of the solvent. Studies on similar dipyrenylalkanes have extensively discussed the kinetics of this intramolecular excimer formation. rsc.org
The excited-state dynamics can be described by a kinetic scheme involving the locally excited monomer (M) and the intramolecular excimer (E). The monomer can decay via fluorescence (rate constant k_FM) and non-radiative pathways (k_NRM), or it can form the excimer (rate constant k_a). The excimer, in turn, can emit fluorescence (k_FE), decay non-radiatively (k_NRE), or potentially dissociate back to the monomer (rate constant k_d).
In many cases, particularly in non-viscous solvents, the decay of the monomer fluorescence is observed to be a bi-exponential process, while the excimer fluorescence exhibits a rise time corresponding to the decay of the monomer, followed by its own decay. researchgate.net For instance, studies on 1,3-Bis-(1-pyrenyl)propane, a related compound with a shorter linker, have shown that the excited-state intensity decay of the excimer fluorescence can fit a three-exponential function, suggesting the presence of one excited monomer and two distinct, kinetically distinguishable excimers. nih.govresearchgate.net These excimers are populated simultaneously from the excited monomer without interconversion between them. nih.govresearchgate.net
Excitation Energy Transfer Mechanisms in Pyrene-Dodecane Systems
Excitation energy transfer (EET) is another critical process in systems containing multiple chromophores. In this compound, EET can occur between the two pyrene moieties. This process can be investigated using techniques like picosecond fluorescence spectroscopy. acs.org While intramolecular excimer formation is often the dominant pathway in flexible bichromophoric molecules, EET can compete, especially if the chromophores are held at a fixed distance or in an orientation unfavorable for excimer formation.
The primary mechanism for EET in such systems is the Förster Resonance Energy Transfer (FRET), or coulombic mechanism. This non-radiative transfer occurs over long distances (typically 1-10 nm) and depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the relative orientation of their transition dipole moments. In this compound, where the donor and acceptor are identical, this process is referred to as energy migration or homo-FRET. Studies on pyrene-labeled polymers and other assemblies have demonstrated non-radiative excitation energy transfer among pyrene units. researchgate.net The use of organogels as scaffolds for chromophores has also been explored to study singlet-singlet energy migration from pyrene excimers to suitable acceptors. researchgate.net
Influence of Molecular Conformation on Excited-State Dynamics
The conformation of the dodecane linker is paramount in dictating the excited-state dynamics of this compound. The probability of the two pyrene units achieving the necessary face-to-face sandwich geometry for excimer formation is directly tied to the conformational freedom of the alkyl chain.
Studies on covalently linked pyrene dimers have shown that molecular configuration plays a crucial role in the excited-state relaxation dynamics, including processes like singlet fission. nih.gov For this compound, the flexible chain allows for a dynamic equilibrium between various conformers in the ground state. Upon excitation, the molecule explores different conformational pathways on the excited-state potential energy surface. The end-to-end cyclization dynamics of the alkyl chain, which brings the pyrene units together, is the rate-limiting step for excimer formation. The influence of molecular conformation on excited-state dynamics has been probed by observing systems like 1,3-Bis(1-pyrenyl)propane throughout processes like the sol-gel to xerogel transition, which alters the molecule's conformational flexibility. acs.org The interaction between the two pyrene moieties is expected to be weaker in conformers where the chain is extended, and stronger in folded conformers where there is a partial overlap of the pyrene rings. nih.gov
Spectroscopic Signatures of Intramolecular and Intermolecular Interactions
The photophysical behavior of this compound is characterized by distinct spectroscopic signatures that report on the interactions between the pyrene chromophores, both within a single molecule and between different molecules.
Analysis of Monomer and Excimer Emission Characteristics
The fluorescence spectrum of this compound in dilute solutions typically exhibits two distinct emission features:
Monomer Emission: A structured, high-energy band in the ultraviolet/violet region (typically 375-400 nm). This emission is characteristic of a locally excited, isolated pyrene chromophore and is identical to the fluorescence of a monofunctional pyrene derivative like 1-methylpyrene. rsc.org
Excimer Emission: A broad, structureless, and significantly red-shifted band in the blue/green region (centered around 480-500 nm). This emission originates from the intramolecular excimer state, which is stabilized by exciton (B1674681) resonance and charge resonance interactions between the two pyrene rings. researchgate.netrsc.org
The relative intensity of the excimer to the monomer emission (I_E/I_M) is a sensitive measure of the efficiency of intramolecular excimer formation. This ratio is influenced by factors such as solvent viscosity, temperature, and the polarity of the medium. For example, in many pyrene-based systems, an increase in solvent viscosity hinders the chain motion required for the pyrenes to meet, thus decreasing the I_E/I_M ratio. Conversely, in some systems, increased viscosity can enhance excimer emission by extending the lifetime of the intermediate triplet pair, allowing more time to achieve a favorable geometry. nih.govacs.org
| Emission Type | Typical Wavelength Range | Spectral Characteristics | Origin |
| Monomer | 375 - 400 nm | Structured, vibronic bands | Locally excited pyrene moiety |
| Excimer | ~480 - 500 nm | Broad, structureless | Intramolecular excited-state dimer |
Wavelength-Dependent Photophysical Response and Emission Band Shifts
The emission spectrum of this compound can exhibit shifts depending on the local environment, providing a wavelength-dependent photophysical response. The position of the excimer emission band is particularly sensitive to the polarity and polarizability of the surrounding medium. The excimer state possesses a significant dipole moment due to charge-transfer character, leading to stabilization in more polar solvents, which can cause a red shift in the emission maximum.
Furthermore, the ratio of monomer to excimer emission can change in response to external stimuli. In systems where this compound is used as a probe, changes in the host matrix, such as the structural evolution during a sol-gel-xerogel transition, can be monitored by observing the changes in its emission characteristics. acs.org For instance, as a sol-gel system ages and shrinks, the confinement can restrict the conformational flexibility of the probe, leading to a decrease in the excimer emission and a relative increase in the monomer emission. acs.org Similarly, interactions with other molecules, like metal ions in surfactant solutions, can alter the aggregation state and thus influence the relative intensities of monomer and excimer fluorescence, providing a ratiometric response. rsc.org
Environmental Perturbations on this compound Photophysics
The photophysical properties of this compound, a molecule consisting of two pyrene fluorophores linked by a flexible dodecane chain, are highly sensitive to its immediate surroundings. This sensitivity makes it an exceptional probe for investigating the characteristics of various chemical and material systems. Environmental factors such as solvent polarity, the physical and chemical heterogeneity of the medium, and the presence of quenching agents like molecular oxygen can significantly alter its fluorescence emission, providing detailed insights into the microenvironment.
Solvatochromism refers to the change in a substance's color—or more broadly, its absorption and emission spectra—with a change in solvent polarity. rsc.orgscribd.com While this compound itself is primarily known for its monomer and excimer fluorescence, the underlying pyrene fluorophores exhibit distinct solvatochromic behavior. researchgate.net The fluorescence spectrum of the pyrene monomer displays a characteristic vibronic fine structure. The intensity ratio of the first (I₁) to the third (I₃) vibronic peaks is particularly sensitive to the polarity of the medium. uc.pt This "Py scale" is a well-established method for probing the local polarity of an environment. researchgate.net
In polar solvents, the intensity of the I₁ band increases relative to the I₃ band. This phenomenon arises from the interaction of the solvent's dipole moment with the excited state of the pyrene molecule, which alters the transition probabilities of the vibronic bands. mdpi.com Although the two pyrene units in this compound are linked, the monomer emission from non-associated pyrene moieties within the molecule can still provide information about the polarity of the surrounding solvent or material matrix. Furthermore, the balance between monomer and excimer (a fluorescent species formed between an excited-state and a ground-state pyrene) emission is also influenced by the solvent environment. In poor solvents, hydrophobic pyrene moieties tend to aggregate, favoring excimer formation, whereas good solvents promote dispersion and stronger monomer emission. rsc.org
The table below illustrates the effect of solvent polarity on the fluorescence lifetime and the I₁/I₃ ratio for a related pyrene derivative, 1-pyrenesulfonate, which demonstrates the principles applicable to pyrene-based probes.
Table 1: Solvent Effects on Photophysical Properties of 1-Pyrenesulfonate This table is interactive. You can sort and filter the data.
| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τ) in Aerated Solution (ns) | Fluorescence Lifetime (τ) in Degassed Solution (ns) | I₁/I₃ Ratio |
|---|---|---|---|---|
| Methanol | 32.66 | 19.4 | 129.0 | 4.02 |
| Ethanol | 24.55 | 22.3 | 127.6 | 3.14 |
Data derived from a study on 1-pyrenesulfonate, illustrating the typical influence of solvent polarity on pyrene fluorescence characteristics. uc.pt
This compound is a powerful tool for investigating the structural evolution and heterogeneity of complex systems like sol-gels. acs.orgutl.pt Sol-gel systems transition from a liquid solution (sol) to a solid network (gel), creating diverse and evolving microenvironments. The fluorescence of the probe, incorporated in very low concentrations, reports on these changes. acs.org
In studies comparing pure inorganic (silica) and hybrid organic/inorganic sol-gel systems, the location of the this compound probe differs significantly. acs.org In pure silica (B1680970) systems, the probe molecules are encapsulated within the primary silica particles as they form. acs.org In contrast, within hybrid systems containing a hydrophobic polymer like polytetrahydrofuran, most of the probe molecules remain near the polymer, reflecting the probe's hydrophobic nature. acs.org
This distribution within heterogeneous environments leads to complex fluorescence signals. cdnsciencepub.com For instance, in silica sol-gel systems prepared at an initial pH of 1.2, the fluorescence spectra reveal the presence of at least two distinct intramolecular pyrene dimers and two excimer-like bands. researchgate.net This indicates that the probe molecules exist in multiple conformations and microenvironments within the gel. The dimensions of the primary silica particles, influenced by factors such as the initial pH of the sol, also affect the probe's photophysics. acs.org The use of this compound allows for a detailed characterization of these nano- and micro-scale structural variations. researchgate.netacs.org
Table 2: Fluorescence Behavior of this compound in Different Sol-Gel Systems This table is interactive. You can sort and filter the data.
| System Type | Initial pH | Probe Location | Observed Fluorescent Species |
|---|---|---|---|
| Pure Silica Sol-Gel | 1.2 | Encapsulated in primary silica particles | Multiple intramolecular dimers and excimers researchgate.net |
| Pure Silica Sol-Gel | 2.5 | Encapsulated in primary silica particles | - |
| Hybrid (Silica-Polymer) | 1.2 | Vicinity of the hydrophobic polymer acs.org | - |
| Hybrid (Silica-Polymer) | 2.5 | Vicinity of the hydrophobic polymer acs.org | - |
Data based on comparative studies of hybrid and non-hybrid silica sol-gel systems. acs.orgresearchgate.net
Fluorescence quenching is a process that decreases the intensity of fluorescence emission. Molecular oxygen is a well-known and efficient quencher of pyrene fluorescence. hawaii.eduacs.org The quenching mechanism involves energy transfer from the excited pyrene molecule to the oxygen molecule upon collision, causing the pyrene to return to its ground state without emitting a photon. The sensitivity of this compound to oxygen quenching makes it an effective probe for determining the accessibility of different regions within a material to oxygen. acs.org
In studies of sol-gel matrices, the role of oxygen as a quencher has been analyzed by comparing fluorescence in air-equilibrated samples with oxygen-free samples. acs.org The results show that the accessibility of the probe to oxygen is highly dependent on the gel's structure. For systems prepared at an initial pH of 2.5 (both pure and hybrid), the probe is accessible to oxygen throughout the sol-gel process. acs.org However, for systems prepared at a more acidic pH of 1.2, a distinction emerges: the probe remains accessible to oxygen only in the hybrid system. acs.org In the pure inorganic system at pH 1.2, the probe becomes shielded from oxygen, likely due to its encapsulation within the smaller, denser silica particles formed under these conditions. acs.org This demonstrates the probe's utility in characterizing the permeability and microstructure of materials.
Table 3: Oxygen Accessibility to this compound in Sol-Gel Systems This table is interactive. You can sort and filter the data.
| System Type | Initial pH | Probe Accessibility to Oxygen |
|---|---|---|
| Pure Silica Sol-Gel | 1.2 | Inaccessible in aged gel acs.org |
| Pure Silica Sol-Gel | 2.5 | Accessible acs.org |
| Hybrid (Silica-Polymer) | 1.2 | Accessible acs.org |
| Hybrid (Silica-Polymer) | 2.5 | Accessible acs.org |
Findings based on the analysis of oxygen as a fluorescence quencher in different sol-gel matrices. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-pyrenesulfonate |
| Oxygen |
| Polytetrahydrofuran |
| Pyrene |
Supramolecular Assembly and Aggregation Phenomena
The aggregation of 1,12-Bis(1-pyrenyl)dodecane in solution and in the solid state is a complex interplay of non-covalent forces and conformational flexibility. These interactions dictate the resulting morphology and stability of the assembled structures.
Self-Assembly Principles of this compound
The self-assembly of this compound is primarily driven by non-covalent interactions between the pyrene (B120774) moieties and the aliphatic spacer. These weak forces, acting in concert, lead to the formation of ordered aggregates from individual molecules.
The primary non-covalent interactions responsible for the self-assembly of this compound are π-π stacking and van der Waals forces. The large, planar aromatic surfaces of the pyrene units promote face-to-face π-π stacking, a major driving force for aggregation. This is often observed in pyrene-based materials and leads to distinct changes in their photophysical properties, such as the formation of excimers. nih.gov
Influence of Spacer Length on Aggregation Morphology and Stability
The length and flexibility of the spacer connecting the two pyrene units are critical determinants of the aggregation behavior. The dodecamethylene spacer in this compound is long and flexible, which has profound implications for both intramolecular and intermolecular interactions.
The flexibility of the long alkyl chain allows the two pyrene moieties within a single molecule to approach each other and form an intramolecular excimer. This process is highly dependent on the chain's ability to adopt a conformation that brings the pyrene groups into close proximity. Studies on similar bis(pyrenyl)alkanes have shown that the efficiency of intramolecular excimer formation is strongly dependent on the spacer length, with certain chain lengths being optimal for this process.
In the context of intermolecular aggregation, the long spacer can influence the packing of the molecules. It can provide sufficient steric hindrance to prevent the kind of aggregation-caused quenching (ACQ) often seen with planar aromatic molecules by forcing a "slipped" or "brickwork" arrangement of the pyrene units, which can lead to aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). acs.org The flexibility of the spacer allows the molecule to adopt conformations that facilitate the formation of various aggregate morphologies, from simple dimers to more complex, ordered structures.
Aggregation in Confined Media and Hybrid Systems
The behavior of this compound within confined environments, such as sol-gel matrices, provides valuable insights into both the properties of the host material and the aggregation phenomena of the probe itself.
Entrapment and Distribution in Sol-Gel Matrices
The fluorescent probe this compound has been successfully incorporated into both pure inorganic and hybrid organic/inorganic silica (B1680970) sol-gel systems. acs.org The distribution of the probe within these matrices is heavily influenced by the chemical nature of the host.
In pure silica systems, prepared from precursors like tetraethylorthosilicate (TEOS), the probe molecules are encapsulated within the primary silica particles as they form. acs.org This suggests a relatively uniform distribution of the probe throughout the inorganic matrix.
Conversely, in hybrid systems containing a polymer such as polytetrahydrofuran, the majority of the this compound molecules remain in the vicinity of the polymer. acs.org This is attributed to the hydrophobic character of both the probe and the polymer, leading to a preferential association. This differential distribution highlights the probe's ability to selectively partition into specific domains within a heterogeneous material.
The accessibility of the entrapped probe to external molecules, like the fluorescence quencher oxygen, also depends on the matrix type. In both pure and hybrid systems prepared at an initial pH of 2.5, the probe remains accessible to oxygen throughout the sol-gel process. acs.org However, at a lower initial pH of 1.2, this is only true for the hybrid system, indicating that the pure inorganic matrix formed under these conditions is less permeable. acs.org
Probing Structural Evolution and Phase Transitions of Host Systems using this compound
The sensitive fluorescence properties of this compound, particularly the ratio of its monomer to excimer emission, make it an excellent probe for monitoring the structural evolution and phase transitions of host systems. The formation of intramolecular excimers is highly dependent on the local viscosity and free volume of the surrounding medium.
In sol-gel systems, the fluorescence of this compound can be used to follow the entire process from the initial sol to the final aged gel. acs.org Changes in the fluorescence spectra provide information about the formation of primary silica particles and the ongoing polymerization and cross-linking of the silica network. For instance, the fluorescence decay curves of the probe in aged gels have confirmed that the initial pH of the sol-gel preparation influences the size of the primary silica particles, with smaller particles being formed at a lower pH. acs.org
Formation of Defined Supramolecular Architectures
While the self-assembly of this compound often leads to aggregated states, the formation of highly defined and discrete supramolecular architectures is a more complex process that typically requires specific directing elements or templates. Research into the formation of such well-defined structures with this specific compound is an ongoing area of investigation. In related systems, the use of metal-ligand coordination or other highly directional non-covalent interactions has been shown to be effective in guiding the assembly of bis-pyridyl or other functionalized building blocks into specific geometries like molecular squares, cages, or grids. rsc.org The principles demonstrated in these systems could potentially be applied to this compound through appropriate chemical modification to introduce the necessary recognition motifs.
Interactive Data Table: Properties of this compound in Different Environments
| Property | Value/Observation | Host System/Conditions | Reference |
| Probe Distribution | Encapsulated in primary silica particles | Pure inorganic silica sol-gel | acs.org |
| Remains in vicinity of the polymer | Hybrid organic/inorganic silica sol-gel | acs.org | |
| Oxygen Accessibility (pH 2.5) | Accessible throughout sol-gel process | Pure and hybrid systems | acs.org |
| Oxygen Accessibility (pH 1.2) | Accessible only in hybrid system | Pure vs. Hybrid systems | acs.org |
| Primary Particle Size | Smaller at lower pH | Pure inorganic silica sol-gel | acs.org |
J-Type and H-Type Aggregate Formation in Bis-Pyrene Derivatives
The formation of J- and H-aggregates is a well-documented phenomenon in various dye systems and is explained by exciton (B1674681) coupling theory. This theory describes the interaction between the transition dipole moments of the constituent chromophores. The relative orientation of these chromophores determines the nature of the resulting aggregate.
In H-aggregates , the pyrene molecules are arranged in a largely parallel, face-to-face (sandwich-type) configuration. This arrangement leads to a hypsochromic (blue) shift in the absorption spectrum compared to the monomer. H-aggregates typically exhibit low fluorescence quantum yields due to the forbidden nature of the transition from the lowest excited state to the ground state. pradeepresearch.orgrsc.org The formation of H-aggregates is often associated with a small "slip angle," which is the angle between the line connecting the centers of the stacked molecules and the long axis of the individual molecules. pradeepresearch.org
Conversely, J-aggregates are characterized by a head-to-tail arrangement of the pyrene units. This leads to a bathochromic (red) shift in the absorption spectrum. pradeepresearch.org A key feature of J-aggregates is their strong fluorescence with a small Stokes shift, as the transition from the lowest excited state is allowed. pradeepresearch.org This type of aggregation corresponds to a larger slip angle. pradeepresearch.org
Table 1: General Characteristics of J-Type and H-Type Aggregates
| Feature | J-Type Aggregate | H-Type Aggregate |
| Arrangement | Head-to-tail | Face-to-face (sandwich) |
| Slip Angle | Large (> 32°) pradeepresearch.org | Small (< 32°) pradeepresearch.org |
| Absorption Shift | Bathochromic (Red-shifted) pradeepresearch.org | Hypsochromic (Blue-shifted) rsc.org |
| Fluorescence | Strong, small Stokes shift pradeepresearch.org | Weak, large Stokes shift pradeepresearch.org |
Dynamic Processes of Dimer Formation and Dissociation
The intramolecular excimer formation in bis-pyrene alkanes like this compound is a dynamic process involving the association of an excited-state pyrene with a ground-state pyrene on the same molecule. This process is governed by the kinetics of conformational changes of the flexible dodecane (B42187) linker, which brings the two pyrene units into close proximity (typically 3-4 Å).
The generally accepted kinetic scheme for this process, often referred to as the Birks scheme, involves several rate constants:
kM : The rate of monomer fluorescence decay.
kE : The rate of excimer fluorescence decay.
ka : The rate constant for excimer formation.
kd : The rate constant for excimer dissociation back to the excited monomer.
Py* + Py ⇌ (Py-Py)*
Where Py* is the excited pyrene monomer, Py is the ground-state pyrene, and (Py-Py)* is the intramolecular excimer.
Studies on similar dipyrenyl lipids have shown that the rotational rate of the pyrene moieties and the extent of aggregation are sensitive to the surrounding environment. nih.govnih.gov For instance, in lipid membranes, changes in the phase of the membrane significantly affect the intramolecular excimer kinetics. nih.gov For this compound in solution, the flexibility of the dodecane chain is the primary factor controlling the rate of excimer formation. The solvent viscosity will directly impact the diffusional approach of the pyrene ends, with higher viscosity generally slowing down the rate of formation. acs.org
Computational and Theoretical Frameworks
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in understanding the fundamental electronic and structural characteristics of pyrene-containing systems.
For instance, DFT calculations on monochlorinated pyrene (B120774) compounds have demonstrated the reliability of the B3LYP/6-311G** method in predicting their heats of formation and optimized geometries, which aligns well with experimental data. scirp.orgresearchgate.net This level of theory is often a starting point for studying larger systems like 1,12-Bis(1-pyrenyl)dodecane. The conformational analysis of related bis(tetrahydropyran-2-yl)methanes using MM3 calculations, a molecular mechanics method, also highlights the predominance of specific conformers, a principle that extends to the more complex this compound. rsc.org
The stability of different conformers, such as folded (where the pyrene units are in proximity) versus extended structures, is a key determinant of the molecule's photophysical properties, particularly its propensity to form intramolecular excimers.
| Computational Method | Key Findings for Pyrene Systems | Relevance to this compound |
| DFT (B3LYP/6-311G**) | Accurate prediction of heats of formation and geometries for pyrene derivatives. scirp.orgresearchgate.net | Provides a reliable method to calculate the relative energies and stabilities of different conformers. |
| MM3 | Prediction of predominant conformers in flexible linked systems. rsc.org | Helps in identifying the most likely spatial arrangements of the pyrene units and the dodecane (B42187) chain. |
The electronic properties of this compound are dominated by the large π-conjugated systems of the pyrene units. The interaction between these two chromophores, mediated by the dodecane linker, can lead to unique electronic transitions.
DFT and time-dependent DFT (TD-DFT) are powerful tools for understanding these phenomena. mdpi.com Studies on pyrene-based D-π-A dyes have shown how the geometry of the molecule influences intramolecular charge transfer (ICT) and light-harvesting properties. rsc.org While this compound is not a classic D-A system, the principles of how molecular conformation affects electronic communication between the pyrene units are transferable.
The absorption spectrum of pyrene derivatives typically shows distinct bands corresponding to π-π* transitions. nih.gov In this compound, the proximity of the two pyrene units in certain conformations can lead to the formation of an "excimer" upon photoexcitation. This excited-state dimer has a characteristic red-shifted and broad fluorescence emission compared to the structured monomer emission. rsc.org Computational studies can predict the electronic transitions associated with both the monomer and excimer states, providing insight into the dynamics of excimer formation. Research on covalently linked pyrene dimers has shown that the molecular structure and configuration play a vital role in their excited-state relaxation dynamics, including excimer formation and singlet fission. nih.gov
| Electronic Phenomenon | Computational Insight | Experimental Correlation |
| π-Conjugation | DFT calculations reveal the extent of electronic communication between the two pyrene units in different conformations. | Changes in absorption and fluorescence spectra depending on solvent and conformation. |
| Electronic Transitions | TD-DFT predicts the energies and characteristics of monomer and excimer absorption and emission. | Observation of monomer and excimer fluorescence bands. |
| Intramolecular Charge Transfer (ICT) | Analysis of molecular orbitals can indicate the potential for charge transfer between the pyrene units in the excited state. | Solvent-dependent shifts in fluorescence spectra (solvatochromism). |
Molecular Dynamics Simulations of this compound and Related Systems
While quantum chemical calculations provide detailed information about static structures and their energies, molecular dynamics (MD) simulations offer a dynamic picture of how these molecules behave over time, considering temperature and solvent effects.
The dodecane linker in this compound is highly flexible, constantly exploring a vast ensemble of conformations. MD simulations are ideally suited to study this dynamic behavior. By simulating the molecule in a solvent box, researchers can observe the distribution of different conformers and the timescales of transitions between them.
Studies on pure n-alkanes, including dodecane, using both atomistic and coarse-grained force fields, have provided a robust understanding of their conformational dynamics. researchgate.net This knowledge is directly applicable to the dodecane linker in this compound. The analysis of these simulations can reveal the probability of finding the molecule in an extended conformation versus a folded one, which is critical for understanding intramolecular interactions. The conformational analysis of bis-pyrene probes attached to foldamers has demonstrated the sensitivity of pyrene excimer formation to the conformational state of the linking chain. rsc.org
Beyond the behavior of a single molecule, MD simulations can also shed light on how multiple this compound molecules interact with each other and potentially aggregate. The strong π-π stacking interactions between the pyrene units are a major driving force for aggregation.
Simulations of pyrene derivatives interacting with macromolecules like bovine serum albumin have provided insights into the nature of these interactions, highlighting the role of hydrophobic forces. nih.gov Similarly, MD simulations can model the self-assembly of this compound molecules in solution or at interfaces. These simulations can predict the structure of aggregates, the preferred orientation of the molecules within them, and the thermodynamics of the aggregation process. For instance, simulations of the intramolecular excimer formation of 1,3-bis-(1-pyrenyl)propane reveal the presence of multiple kinetically distinguishable excimer states, a complexity that is likely present in the longer-chain dodecane analogue. nih.gov
| Dynamic Process | Information from MD Simulations |
| Conformational Dynamics | Distribution of end-to-end distances of the dodecane linker. Probability of folded vs. extended conformations. Rates of conformational transitions. |
| Aggregation | Structure and size of molecular aggregates. Preferred orientation of pyrene units (e.g., stacked, T-shaped). Free energy of aggregation. |
| Solvent Effects | Influence of solvent polarity on conformational preferences and aggregation. |
Applications in Advanced Materials Science
1,12-Bis(1-pyrenyl)dodecane as a Fluorescent Probe for Material Characterization
The fluorescence of this compound is highly sensitive to its local environment. The ratio of its monomer to excimer emission intensity (Ie/Im) serves as a reliable indicator of the proximity of the two pyrene (B120774) units, which is influenced by the viscosity, polarity, and spatial constraints of the surrounding medium. This characteristic makes it an exceptional probe for elucidating the intricate structures and dynamics within various materials.
In polymer systems, this compound can provide detailed insights into the polarity of the polymer matrix and the accessibility of different domains within the material. The flexible dodecane (B42187) chain allows the two terminal pyrene groups to approach each other to form an excimer, a process that is heavily dependent on the conformation of the chain and the nature of its interaction with the host polymer.
In studies of hybrid organic-inorganic silica (B1680970) sol-gel systems, the location of the this compound probe has been shown to depend on the polarity of the components. rsc.org In purely inorganic silica systems, the hydrophobic probe molecules are encapsulated within the forming silica particles. rsc.org However, in hybrid systems containing a hydrophobic polymer like polytetrahydrofuran, the probe preferentially resides in the vicinity of the polymer. rsc.org This selective localization, driven by polarity differences, can be monitored through the probe's fluorescence, offering a clear picture of the material's nanostructure.
Furthermore, the accessibility of the probe to external molecules, such as oxygen, can be assessed through fluorescence quenching experiments. In air-equilibrated samples, the quenching of the probe's fluorescence indicates its exposure to the environment. For instance, in certain sol-gel systems, the probe remains accessible to oxygen throughout the entire process, while in others, particularly those with smaller pore sizes, the accessibility is significantly reduced as the gel network densifies. rsc.org
Table 1: Probing Microenvironment in Polymer and Hybrid Systems with this compound
| System | Finding | Indication | Citation |
| Pure Silica Sol-Gel | Probe molecules are encapsulated in the primary silica particles as they form. | The probe is located in a hydrophobic, confined environment within the inorganic matrix. | rsc.org |
| Hybrid Silica-Polymer Sol-Gel | Most probe molecules remain in the vicinity of the hydrophobic polymer. | The probe preferentially partitions into the more compatible, non-polar polymer phase. | rsc.org |
| Air-Equilibrated Sol-Gel (pH 2.5) | The probe is accessible to oxygen throughout the sol-gel process. | The material possesses an open and accessible pore structure. | rsc.org |
| Air-Equilibrated Sol-Gel (pH 1.2, pure silica) | The probe is not fully accessible to oxygen in the aged gel. | The densified silica network with smaller pores restricts quencher diffusion. | rsc.org |
The sol-gel process involves the transition of a colloidal suspension (sol) into a continuous solid network (gel). This compound is an effective probe for monitoring this complex transformation in real-time. The formation of the intramolecular excimer is sensitive to changes in viscosity and confinement as the sol evolves into a rigid gel structure.
During the initial stages of the sol-gel process, the probe molecules are relatively mobile in the low-viscosity sol, allowing for frequent conformational changes that lead to excimer formation. As the hydrolysis and condensation reactions proceed, a three-dimensional network is formed, leading to an increase in the local viscosity and spatial restrictions on the probe molecule. This change in the microenvironment alters the rate of excimer formation and the resulting fluorescence spectrum.
In studies of tetraethylorthosilicate (TEOS) based sol-gel systems, the fluorescence spectra of this compound were measured at regular intervals well beyond the gelation point. acs.org The evolution of the excimer-to-monomer emission ratio provides a quantitative measure of the network's densification. Furthermore, the initial pH of the sol, which influences the size of the primary silica particles, has a discernible effect on the probe's fluorescence decay, confirming that the probe can detect subtle structural differences in the final gel. rsc.orgacs.org For example, at a lower initial pH (e.g., 1.2), smaller silica particles are formed, leading to a different encapsulation environment for the probe compared to systems prepared at a higher pH (e.g., 2.5). rsc.orgacs.org
Table 2: Monitoring Sol-Gel Evolution with this compound
| Stage of Sol-Gel Process | Observed Change in Probe Fluorescence | Interpretation | Citation |
| Initial Sol | Relatively high excimer emission. | Low viscosity allows for conformational freedom of the dodecane chain. | researchgate.net |
| Gelation and Aging | Changes in the excimer-to-monomer ratio and fluorescence decay times. | Increasing viscosity and spatial confinement restrict chain mobility and excimer formation. | rsc.orgacs.org |
| Aged Gel (pH 1.2 vs. 2.5) | Different fluorescence decay curves. | The initial pH affects the primary particle size and the final network structure around the probe. | rsc.org |
| Deaerated vs. Air-Equilibrated Samples | Different quenching behavior. | Reveals changes in the accessibility of the probe within the evolving network. | rsc.org |
Integration into Functional Polymeric and Hybrid Materials
Beyond its role as a passive probe, this compound and similar bis-pyrene structures can be actively integrated into materials to impart specific functions. The unique photophysical behavior of the pyrene excimer can be harnessed for applications in optoelectronics, sensing, and the development of novel hybrid systems.
Pyrene is a promising building block for organic optoelectronic materials due to its high charge carrier mobility and blue-light emission. nih.gov When designing materials with bis-pyrene units like this compound, several factors must be considered to control the electronic and photophysical properties.
The key design consideration is the balance between through-bond and through-space electronic interactions. The flexible dodecane linker in this compound isolates the two pyrene chromophores electronically (poor through-bond conjugation), meaning that the dominant interaction is through-space, leading to excimer formation. This is ideal for applications where the excimer's red-shifted emission is desired.
For other optoelectronic applications, such as those requiring efficient energy transfer or specific charge transport pathways, the linker's nature is critical. A rigid, conjugated linker would facilitate through-bond interactions, potentially leading to different photophysical behaviors, such as the formation of J- or H-aggregates, which have distinct optical signatures compared to excimers. The ability to control the molecular architecture by varying the linker and the substitution points on the pyrene ring is crucial for tuning the material's properties for specific light-emitting or semiconducting applications. nih.gov
Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators, creating complex, stimuli-responsive networks. rsc.org Pyrene-containing molecules are excellent candidates for creating fluorescent "smart" gels because the pyrene monomer-excimer emission is highly sensitive to the assembly state. nih.govresearchgate.net
In the context of a supramolecular gel, a molecule like this compound can act as a gelator or a dopant. The flexible linker allows for intramolecular excimer formation, which would be highly sensitive to the gel's formation and its response to external stimuli. The principle of sensing relies on the perturbation of the supramolecular assembly by an analyte or stimulus (e.g., temperature, pH, chemical species). This perturbation would alter the packing and mobility of the pyrene units, leading to a change in the excimer-to-monomer emission ratio. researchgate.net This provides a ratiometric fluorescent signal, which is a highly desirable feature for robust chemical sensors. The introduction of a molecule with a flexible alkyl chain, like the dodecane in this compound, into a pyrene-based gel system has been shown to increase the nanoscale flexibility of the supramolecular packing, which in turn influences the macroscopic mechanical properties of the gel. researchgate.net
The development of hybrid organic-inorganic materials allows for the combination of the desirable properties of both components, such as the processability and flexibility of polymers with the durability and stability of inorganic glasses. This compound has been instrumental in characterizing the nanoscale structure of such hybrids.
In a seminal study, this compound was used to compare pure silica sol-gel systems with hybrid systems containing polytetrahydrofuran. rsc.org The fluorescence of the probe demonstrated that in the hybrid material, the organic polymer (polytetrahydrofuran) and the inorganic component (silica) were intimately mixed, but the probe could selectively identify the more hydrophobic polymer domains. rsc.org This ability to map the distribution of different phases on a molecular level is crucial for understanding and optimizing the properties of these hybrid materials.
The study showed that the probe's environment is significantly different in the hybrid system compared to the pure inorganic one. In the hybrid, the probe experiences a less constrained, more hydrophobic environment near the polymer chains, even after the system has gelled. rsc.org This type of information is vital for designing hybrid materials with tailored properties, for example, by controlling the phase separation and interfacial interactions between the organic and inorganic components.
Future Research Directions and Emerging Paradigms
Exploration of Novel Linker Architectures and Their Impact on Photophysical Properties
The dodecane (B42187) chain in 1,12-bis(1-pyrenyl)dodecane plays a critical role in mediating the interaction between the two terminal pyrene (B120774) units. Future research will delve into modifying this linker to gain finer control over the photophysical outputs.
Key Research Thrusts:
Varying Linker Length and Flexibility: Systematically altering the length of the alkyl chain will provide deeper insights into the distance-dependence of excimer formation. Introducing elements of rigidity or flexibility, for instance, by incorporating cyclic moieties or double/triple bonds, can influence the conformational freedom of the molecule and, consequently, the efficiency of pyrene-pyrene stacking.
Introducing Functional Groups: The incorporation of different functional groups within the linker, such as ethers, amides, or esters, can alter the polarity and electronic nature of the linker, thereby influencing the excited-state dynamics.
Branched and Dendritic Linkers: Moving beyond linear chains, the development of branched or even dendritic linkers could lead to materials with novel photophysical behaviors, potentially enabling multi-excimer formation or hierarchical energy transfer processes.
π-Conjugated Linkers: Replacing the insulating dodecane chain with π-conjugated linkers, such as oligo(phenylenevinylene)s or oligo(thiophene)s, will facilitate electronic communication between the pyrene units in the ground state. rsc.org This can lead to the formation of new materials with distinct absorption and emission properties, suitable for applications in organic electronics. Research on pyrene-based D-π-A dyes has shown that modifying the π-spacer can significantly influence energy levels, light absorption, and photovoltaic properties. rsc.org
A comparative analysis of different linker types and their anticipated effects is presented in the table below.
| Linker Type | Potential Impact on Photophysical Properties |
| Variable Length Alkyl Chains | Modulates the rate and efficiency of intramolecular excimer formation. |
| Rigid Linkers | Restricts conformational freedom, potentially favoring specific pyrene orientations and excimer geometries. |
| Flexible Linkers with Heteroatoms | Alters linker polarity, influencing solvent interactions and excited-state stabilization. |
| π-Conjugated Linkers | Enables ground-state electronic communication, leading to red-shifted absorption and emission. rsc.org |
Advanced Spectroscopic Techniques for High-Resolution Analysis of Excited States
A comprehensive understanding of the complex excited-state dynamics of this compound and its derivatives necessitates the application of advanced spectroscopic techniques with high temporal and spectral resolution.
Future Spectroscopic Investigations:
Femtosecond Transient Absorption Spectroscopy: This technique can be employed to directly observe the formation and decay of the monomer and excimer excited states on their natural timescale. By probing the entire visible and near-infrared spectrum, one can identify the spectral signatures of different transient species and map out the complete excited-state reaction pathway.
Time-Resolved Fluorescence Spectroscopy: While steady-state fluorescence provides valuable information about excimer formation, time-resolved measurements can distinguish between different emissive species and determine their individual lifetimes. colostate.edu Techniques like time-correlated single-photon counting (TCSPC) offer the sensitivity to detect subtle changes in the fluorescence decay profiles, revealing the kinetics of excimer formation and dissociation. colostate.edupsu.edu
Two-Dimensional Electronic Spectroscopy (2DES): 2DES is a powerful technique that can unravel complex excited-state dynamics by correlating excitation and emission energies. It can be used to visualize energy transfer pathways and coherent phenomena in multi-chromophoric systems, providing unprecedented detail about the coupling between the pyrene moieties.
Single-Molecule Spectroscopy: By isolating and studying individual molecules, single-molecule spectroscopy can eliminate ensemble averaging, revealing the inherent heterogeneity in the photophysical behavior of this compound. This can provide insights into how local environmental fluctuations affect excimer formation.
Rational Design of this compound Derivatives for Tunable Supramolecular Properties
The pyrene moiety is a versatile building block for the construction of functional supramolecular assemblies. The rational design of this compound derivatives can lead to materials with tunable self-assembly behaviors and emergent properties.
Strategies for Rational Design:
Introducing Recognition Motifs: The incorporation of specific recognition units, such as hydrogen-bonding groups or metal-coordinating ligands, onto the pyrene rings or the linker can direct the self-assembly of the molecules into well-defined architectures like nanorods, vesicles, or fibers. rsc.org The accurate molecular design of a pyrene derivative has been shown to yield well-defined nanorods through a hierarchical self-assembly process. rsc.org
Modifying Pyrene Substitution Pattern: The position of the linker on the pyrene ring can influence the geometry of the resulting supramolecular structures. rsc.orgnih.gov For instance, linking at the 2,7-positions of pyrene might favor different packing arrangements compared to the 1,8- or 1,6-positions, leading to distinct morphologies. rsc.orgnih.gov
Creating Amphiphilic Derivatives: By attaching hydrophilic groups, such as polyethylene (B3416737) glycol chains, to the hydrophobic bis-pyrene scaffold, amphiphilic molecules can be created that self-assemble in aqueous environments, forming micelles or vesicles with potential applications in drug delivery and sensing.
Developing Host-Guest Systems: The pyrene units can act as "molecular tweezers" to bind guest molecules through π-π stacking interactions. researchgate.net By tailoring the linker and the pyrene periphery, the selectivity and binding affinity for specific guests can be tuned.
| Derivative Type | Target Supramolecular Structure | Potential Application |
| Hydrogen-Bonding Derivatives | Nanofibers, Gels | Scaffolds for tissue engineering, stimuli-responsive materials. |
| Amphiphilic Derivatives | Micelles, Vesicles | Drug delivery, nanoreactors. |
| Metal-Coordinating Derivatives | Metallo-supramolecular polymers | Luminescent sensors, catalysts. |
Integration of Computational Predictions to Guide Experimental Material Design and Optimization
The synergy between computational modeling and experimental work is crucial for accelerating the discovery and optimization of new materials based on this compound. rsc.org
Computational Approaches:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods can be used to predict the ground and excited-state properties of novel derivatives, including their absorption and emission spectra, and the relative energies of monomer and excimer states. rsc.orgnih.govmdpi.com This allows for the in-silico screening of potential candidates before their synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the linker and the process of intramolecular excimer formation in different solvent environments. They can also be used to model the self-assembly of derivatives into larger supramolecular structures.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For large systems, QM/MM methods can be employed to treat the electronically active pyrene units with a high level of quantum mechanical theory while the rest of the system is described with a more computationally efficient molecular mechanics force field.
By leveraging these computational tools, researchers can gain a deeper understanding of the structure-property relationships governing the behavior of this compound and its derivatives, enabling a more rational and efficient approach to the design of advanced functional materials. rsc.org
Q & A
Q. What are the key considerations for synthesizing 1,12-Bis(1-pyrenyl)dodecane with high purity?
Synthesis typically involves coupling pyrenyl groups to a dodecane backbone via nucleophilic substitution or cross-coupling reactions. Critical factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used for Suzuki-Miyaura coupling, but residual metal contamination can interfere with fluorescence studies .
- Solvent optimization : Polar aprotic solvents like DMF or THF are preferred for solubility, but trace water must be excluded to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from toluene/ethanol mixtures ensures >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water eluent) .
Q. How do the fluorescence properties of this compound vary with solvent polarity?
The compound exhibits excimer fluorescence due to intramolecular pyrene interactions. In non-polar solvents (e.g., hexane), monomeric emission dominates (λem ≈ 375 nm). In polar solvents (e.g., DMSO), excimer formation increases (λem ≈ 480 nm) due to conformational changes in the dodecane linker. Quantify using time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching .
Q. What analytical methods are most reliable for characterizing structural integrity?
- NMR : <sup>1</sup>H NMR (CDCl₃) should show pyrenyl aromatic protons (δ 8.1–8.3 ppm) and dodecane methylene signals (δ 1.2–1.6 ppm). Absence of olefinic protons (δ 5–6 ppm) confirms saturation .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]<sup>+</sup> ≈ 569.3 g/mol). Fragmentation patterns should exclude unreacted pyrene precursors .
Advanced Research Questions
Q. How can contradictory reports on this compound’s photostability be resolved?
Discrepancies arise from experimental conditions:
- Oxygen sensitivity : Under ambient light in air, singlet oxygen generation accelerates degradation. Use degassed solvents and inert atmospheres (N2/Ar) to stabilize fluorescence intensity .
- Light source intensity : High-intensity UV (λ = 365 nm) induces faster photobleaching than visible light. Quantify degradation kinetics using controlled irradiance (e.g., 10 mW/cm²) .
Q. What strategies mitigate aggregation-induced fluorescence quenching in aqueous systems?
Aggregation in water reduces quantum yield. Solutions include:
- Co-solvents : Add 10–20% THF or DMSO to disrupt hydrophobic clustering .
- Surfactant encapsulation : Sodium dodecyl sulfate (SDS) micelles (CMC = 8 mM) stabilize monomeric forms, enhancing emission .
- Structural modification : Introduce short PEG chains to the dodecane backbone for improved hydrophilicity .
Q. How does the dodecane linker length affect Förster resonance energy transfer (FRET) efficiency?
The 12-carbon linker provides ~14 Å spacing between pyrenyl groups, enabling efficient FRET (R0 ≈ 20 Å for pyrene pairs). Compare with shorter analogs (e.g., 1,6-bis(pyrenyl)hexane) to validate distance-dependent energy transfer using:
- Donor-acceptor ratio : Optimize at 1:1 to avoid self-quenching.
- Lifetime measurements : FRET reduces donor lifetime (τ) from ~100 ns (monomer) to <50 ns (acceptor-coupled) .
Methodological Challenges
Q. How to design experiments probing intermolecular vs. intramolecular pyrene interactions?
- Concentration dependence : At low concentrations (<1 µM), intramolecular excimer dominates. At >10 µM, intermolecular aggregation occurs, detectable via dynamic light scattering (DLS) .
- Temperature studies : Intramolecular interactions are entropy-driven (favor higher temps), while intermolecular aggregation is enthalpy-driven (favored at lower temps) .
Q. What computational models best predict the conformational dynamics of the dodecane linker?
- Molecular dynamics (MD) : Simulate in explicit solvent (e.g., GROMACS) to analyze linker flexibility. Pyrene-pyrene distance histograms correlate with experimental FRET data .
- Density functional theory (DFT) : Calculate ground-state geometries (B3LYP/6-31G*) to identify low-energy conformers .
Data Interpretation and Validation
Q. How to distinguish excimer formation from other quenching mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
